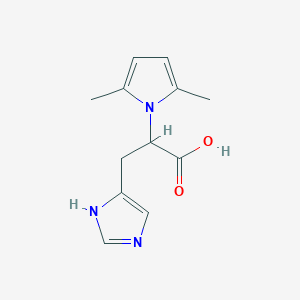

![molecular formula C14H15NO2 B461959 Acide 4-[(2,5-diméthyl-1H-pyrrol-1-yl)méthyl]benzoïque CAS No. 313701-95-0](/img/structure/B461959.png)

Acide 4-[(2,5-diméthyl-1H-pyrrol-1-yl)méthyl]benzoïque

Vue d'ensemble

Description

“4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid” is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .

Synthesis Analysis

The synthesis of this compound has been described in several studies . For instance, one study reported the preparation of new heterocycles and their evaluation for antibacterial activity . Another study reported the synthesis and characterization of its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin .Chemical Reactions Analysis

This compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .Applications De Recherche Scientifique

Voici une analyse complète des applications de la recherche scientifique de l’« acide 4-[(2,5-diméthyl-1H-pyrrol-1-yl)méthyl]benzoïque », en mettant l’accent sur les applications uniques :

Activité antibactérienne

Une série de composés, y compris les 4-(2,5-diméthyl-1H-pyrrol-1-yl)-N’-(2-(substitué)acétyl)benzohydrazides, ont été synthétisés et évalués pour leurs propriétés antibactériennes. Certains de ces composés ont été testés plus avant pour leur capacité à inhiber les enzymes énoyl-ACP réductase et DHFR, qui sont essentielles au métabolisme bactérien .

Production d’anticorps monoclonaux

Une étude a révélé qu’un produit chimique criblé parmi plus de 23 000 composés, qui comprend la structure du 4-(2,5-diméthyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, était capable d’augmenter la production d’anticorps monoclonaux .

Complexes d’organoétain(IV)

Des complexes d’organoétain(IV) de l’acide 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoïque ont été synthétisés et caractérisés. Ces complexes ont été étudiés pour leurs applications potentielles en science des matériaux en raison des propriétés uniques conférées par le groupe organoétain(IV) .

Composé thérapeutique antituberculeux

Le composé MPPB (4-(2,5-diméthyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide), qui a été initialement développé comme un agent thérapeutique antituberculeux, a été découvert pour stimuler la production d’anticorps monoclonaux dans les cultures cellulaires .

Synthèse d’hétérocycles

De nouveaux hétérocycles impliquant la structure de base de l’acide 4-(2,5-diméthyl-1H-pyrrol-1-yl)méthylbenzoïque ont été synthétisés et caractérisés. Ces hétérocycles sont étudiés pour diverses activités biologiques et applications pharmaceutiques potentielles .

Dérivés de sulfonamide

Des dérivés tels que le 4-[2,5-dioxo-3-(pipéridin-1-yl)-2,3,4,5-tétrahydro-1H-pyrrol-1-yl]benzènesulfonamide ont été synthétisés. Ces composés sont étudiés pour leurs propriétés chimiques uniques et leurs applications potentielles en chimie médicinale .

Mécanisme D'action

Target of Action

The primary targets of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial and antitubercular therapies .

Mode of Action

The compound interacts with its targets through binding interactions . It inhibits the activity of Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes . This inhibition can lead to the suppression of bacterial growth and survival .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway (via Enoyl ACP Reductase) and the folic acid synthesis pathway (via DHFR). The inhibition of these pathways disrupts the production of essential components for bacterial cell survival, leading to the death of the bacteria .

Result of Action

The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Action Environment

Environmental factors such as the presence of other chemical compounds (like dimethyl sulfoxide, lithium chloride, and butyric acid) can influence the action, efficacy, and stability of the compound . Furthermore, the compound’s action can be influenced by the specific conditions of the cell cultures in which it is used .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . The compound’s interactions with these enzymes have been studied extensively, revealing potential therapeutic applications .

Cellular Effects

In cellular studies, 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . The compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

At the molecular level, 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking investigations have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Temporal Effects in Laboratory Settings

The compound has shown promising results in terms of its stability and long-term effects on cellular function .

Metabolic Pathways

The compound’s interactions with enzymes such as DHFR and enoyl ACP reductase suggest potential involvement in related metabolic pathways .

Transport and Distribution

The compound’s effects on cellular processes suggest potential interactions with transporters or binding proteins .

Subcellular Localization

The compound’s effects on cellular processes suggest potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

4-[(2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-3-4-11(2)15(10)9-12-5-7-13(8-6-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSYSLOSBLCHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701223252 | |

| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313701-95-0 | |

| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313701-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B461895.png)

![3-{5-[(2,4-Dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B461898.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B461901.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B461904.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B461906.png)

![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B461914.png)

![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B461942.png)

![ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B461948.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461965.png)